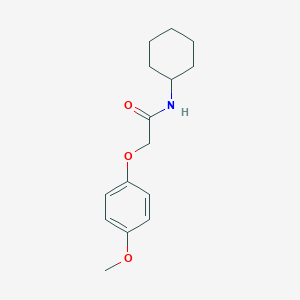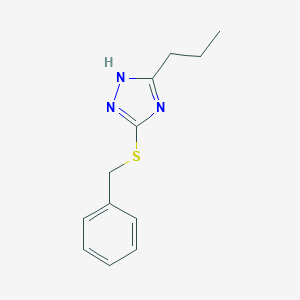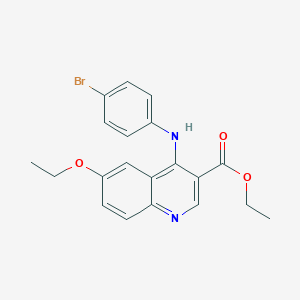
N-cyclohexyl-2-(4-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-2-(4-methoxyphenoxy)acetamide, also known as CR4056, is a novel compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds called N-acyl amino acids and has been shown to have anti-inflammatory and analgesic properties.
Mécanisme D'action
The exact mechanism of action of N-cyclohexyl-2-(4-methoxyphenoxy)acetamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as the activation of NF-κB, a transcription factor that regulates the expression of inflammatory genes. Additionally, it has been shown to activate the PPAR-α receptor, which plays a key role in regulating inflammation and lipid metabolism.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(4-methoxyphenoxy)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit the activation of NF-κB, and activate the PPAR-α receptor. Additionally, it has been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclohexyl-2-(4-methoxyphenoxy)acetamide is its potent anti-inflammatory and analgesic effects, which make it a promising therapeutic candidate for various inflammatory and pain-related conditions. Additionally, it has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases. However, one of the limitations of N-cyclohexyl-2-(4-methoxyphenoxy)acetamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-cyclohexyl-2-(4-methoxyphenoxy)acetamide. One area of research could be to further elucidate the mechanism of action of N-cyclohexyl-2-(4-methoxyphenoxy)acetamide, particularly with regard to its effects on the PPAR-α receptor. Additionally, further studies could be conducted to investigate the potential therapeutic applications of N-cyclohexyl-2-(4-methoxyphenoxy)acetamide in various inflammatory and pain-related conditions, as well as its potential use in the treatment of neurodegenerative diseases. Finally, future studies could focus on developing more efficient and effective methods for administering N-cyclohexyl-2-(4-methoxyphenoxy)acetamide in experimental settings.
Conclusion:
In conclusion, N-cyclohexyl-2-(4-methoxyphenoxy)acetamide is a novel compound with potent anti-inflammatory and analgesic effects. It has been extensively studied for its potential therapeutic applications in various inflammatory and pain-related conditions, as well as its potential use in the treatment of neurodegenerative diseases. While there are limitations to its use in experimental settings, the future directions for research on N-cyclohexyl-2-(4-methoxyphenoxy)acetamide are promising and could lead to the development of new and effective treatments for a variety of conditions.
Méthodes De Synthèse
N-cyclohexyl-2-(4-methoxyphenoxy)acetamide is synthesized by a simple and efficient method using commercially available starting materials. The synthesis involves the reaction of 4-methoxyphenol with chloroacetyl chloride to form 4-methoxyphenyl chloroacetate, which is then reacted with cyclohexylamine to form N-cyclohexyl-4-methoxyphenylacetamide. Finally, the amide is hydrolyzed with sodium hydroxide to yield N-cyclohexyl-2-(4-methoxyphenoxy)acetamide.
Applications De Recherche Scientifique
N-cyclohexyl-2-(4-methoxyphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various inflammatory and pain-related conditions. It has been shown to have anti-inflammatory and analgesic effects in animal models of acute and chronic pain, neuropathic pain, and inflammatory pain. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Nom du produit |
N-cyclohexyl-2-(4-methoxyphenoxy)acetamide |
|---|---|
Formule moléculaire |
C15H21NO3 |
Poids moléculaire |
263.33 g/mol |
Nom IUPAC |
N-cyclohexyl-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C15H21NO3/c1-18-13-7-9-14(10-8-13)19-11-15(17)16-12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,16,17) |
Clé InChI |
GZKLUKUETHRDPB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2CCCCC2 |
SMILES canonique |
COC1=CC=C(C=C1)OCC(=O)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-(1-naphthyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B255451.png)
![2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B255452.png)

![2-[(5-amino-7-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetonitrile](/img/structure/B255454.png)

![Ethyl 4-{[3-(4-morpholinyl)propyl]amino}-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B255456.png)

![1-[(3-Chloro-4-fluorophenyl)sulfonyl]pyrrolidine](/img/structure/B255461.png)
![N-{4,5-dimethyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2-thienyl}benzamide](/img/structure/B255463.png)
![Ethyl 2-{[(diallylamino)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255468.png)

![2,4,6-trimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B255476.png)

![N-hexyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B255480.png)